An In-Depth Technical Guide to 4-Pyrrolidin-2-ylpyridine: Chemical Properties, Structure, and Therapeutic Potential
An In-Depth Technical Guide to 4-Pyrrolidin-2-ylpyridine: Chemical Properties, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 4-pyrrolidin-2-ylpyridine (CAS No. 128562-25-4), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While direct experimental data on the physicochemical and structural properties of this specific isomer is limited in publicly accessible literature, this guide synthesizes available information, including predicted properties and data from structurally related analogs, to offer a valuable resource for researchers. Particular attention is given to its role as a key building block for neurologically active agents, drawing parallels with its structural analogs, including isomers and derivatives that target critical pathways in the central nervous system (CNS). This document outlines potential synthetic strategies, discusses its structural features, and explores its promising applications in the development of novel therapeutics.
Introduction: The Significance of the Pyrrolidinyl-Pyridine Scaffold
The fusion of a pyrrolidine ring with a pyridine moiety creates a privileged scaffold in medicinal chemistry. The pyrrolidine ring, a five-membered saturated heterocycle, provides three-dimensional diversity and chiral centers that are crucial for specific interactions with biological targets.[1] The pyridine ring, a bioisostere of a phenyl group with an embedded nitrogen atom, imparts desirable pharmacokinetic properties and serves as a key hydrogen bond acceptor in ligand-receptor interactions.
4-Pyrrolidin-2-ylpyridine, specifically, has emerged as a valuable intermediate in the synthesis of compounds targeting the central nervous system.[2][3] Its structural resemblance to key endogenous neurotransmitters and natural alkaloids makes it a compelling starting point for the design of modulators for various receptors and enzymes.
Molecular Structure and Isomerism
It is critical to distinguish 4-pyrrolidin-2-ylpyridine from its more extensively characterized isomer, 4-pyrrolidin-1-ylpyridine (CAS No. 2456-81-7). In the target molecule of this guide, the pyrrolidine ring is attached to the pyridine ring at the 2-position of the pyrrolidine, creating a secondary amine within the pyrrolidine ring and a chiral center at the point of attachment. In contrast, the 1-yl isomer features a tertiary amine, with the pyridine ring attached to the nitrogen of the pyrrolidine ring. This seemingly subtle difference has profound implications for the molecule's chemical reactivity, stereochemistry, and biological activity.
Diagram 1: Isomeric Distinction
Caption: Logical relationship illustrating the key structural difference between 4-pyrrolidin-2-ylpyridine and its isomer 4-pyrrolidin-1-ylpyridine.
Chemical and Physical Properties
Direct experimental data for 4-pyrrolidin-2-ylpyridine is not extensively available. The information presented below is a combination of data from commercial suppliers and computationally predicted values.
| Property | Value | Source |
| CAS Number | 128562-25-4 | [2][4] |
| Molecular Formula | C₉H₁₂N₂ | [2][4] |
| Molecular Weight | 148.21 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point (Predicted) | 253.8 ± 28.0 °C | [4] |
| Density (Predicted) | 1.042 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 8.84 ± 0.10 | [4] |
| Water Solubility | Slightly soluble in water | [4] |
| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [4] |
Synthesis Strategies
While a specific, detailed, and validated protocol for the synthesis of 4-pyrrolidin-2-ylpyridine is not readily found in peer-reviewed literature, several general methods for the synthesis of 2-substituted pyrrolidines can be adapted.
General Approach: Ring Contraction of Pyridines
A promising and innovative approach involves the photo-promoted ring contraction of pyridines. This method utilizes a silylborane reagent to convert pyridines into N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives, which can then be further functionalized to yield a variety of substituted pyrrolidines.[5] This strategy offers a pathway to construct the pyrrolidine ring with control over stereochemistry.
Diagram 2: Generalized Synthetic Pathway via Ring Contraction
Caption: A conceptual workflow for the synthesis of pyrrolidine derivatives from pyridines.
Protocol: Adaptation of Nornicotine Analog Synthesis
The synthesis of nornicotine and its analogs provides a relevant template for the preparation of 2-(pyridin-3-yl)pyrrolidine, a close structural relative of the target compound. One established method involves the reaction of 3-(aminomethyl)pyridine with a suitable halogenoalkane, followed by N-deprotection and base-catalyzed intramolecular ring closure.[1] Adapting this for 4-pyrrolidin-2-ylpyridine would likely involve starting with a 4-substituted pyridine precursor.
Conceptual Experimental Protocol (Adaptable for 4-Pyrrolidin-2-ylpyridine):
-
Condensation: React 4-(aminomethyl)pyridine with a chiral auxiliary, such as (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone, to form a chiral ketimine.
-
Alkylation: Perform an enantioselective C-alkylation of the ketimine using an appropriate 1,3-dihalopropane.
-
Deprotection and Cyclization: Treat the alkylated intermediate with a reagent like hydrazine to remove the chiral auxiliary and induce intramolecular cyclization to form the pyrrolidine ring.
-
Purification: Purify the final product using column chromatography.
It is imperative for researchers to conduct thorough literature searches for specific adaptations and to optimize reaction conditions for the synthesis of 4-pyrrolidin-2-ylpyridine.
Spectroscopic and Structural Characterization (Comparative Analysis)
As previously stated, obtaining experimental spectra for 4-pyrrolidin-2-ylpyridine has proven challenging. However, extensive data exists for its isomer, 4-pyrrolidin-1-ylpyridine. This information is presented for comparative purposes and to aid researchers in the characterization of their own synthesized materials, with the strong caveat that the spectra will differ significantly due to the different substitution patterns.
¹H NMR Spectroscopy (of 4-Pyrrolidin-1-ylpyridine)
The ¹H NMR spectrum of 4-pyrrolidin-1-ylpyridine in CDCl₃ typically shows characteristic signals for the pyridine and pyrrolidine protons.
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Pyridine Protons: Two sets of doublets in the aromatic region, one for the protons at the 2 and 6 positions and another for the protons at the 3 and 5 positions.
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Pyrrolidine Protons: Two multiplets in the aliphatic region, corresponding to the protons on the carbons adjacent to the nitrogen and the protons on the other carbons of the pyrrolidine ring.[6]
Infrared (IR) Spectroscopy (of 4-Pyrrolidin-1-ylpyridine)
The IR spectrum of 4-pyrrolidin-1-ylpyridine would be expected to show characteristic absorptions for:
-
C-H stretching of the aromatic and aliphatic groups.
-
C=C and C=N stretching vibrations of the pyridine ring.
-
C-N stretching vibrations.[7]
Mass Spectrometry (of 4-Pyrrolidin-1-ylpyridine)
The mass spectrum of 4-pyrrolidin-1-ylpyridine would show a molecular ion peak corresponding to its molecular weight (148.21 g/mol ) and characteristic fragmentation patterns.[7]
Crystal Structure (of 4-Pyrrolidin-1-ylpyridine)
A crystal structure for 4-pyrrolidin-1-ylpyridine has been reported in the literature. This data provides precise bond lengths and angles for this isomer, which can be used as a reference for computational modeling of 4-pyrrolidin-2-ylpyridine.[8]
Applications in Drug Discovery and Medicinal Chemistry
The true value of 4-pyrrolidin-2-ylpyridine lies in its potential as a scaffold for the development of novel therapeutics, particularly for CNS disorders. Its structural similarity to nicotine and other alkaloids makes it an attractive starting point for designing ligands for nicotinic and muscarinic acetylcholine receptors.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The 2-substituted pyrrolidine-pyridine core is a well-established pharmacophore for nAChR ligands. Analogs of nicotine, which is 3-(1-methylpyrrolidin-2-yl)pyridine, have been extensively studied for their potential in treating neurodegenerative diseases, pain, and addiction.[6][9] Derivatives of 4-pyrrolidin-2-ylpyridine could be explored as novel nAChR modulators with potentially different subtype selectivity and pharmacokinetic profiles.
Muscarinic Acetylcholine Receptor (mAChR) Agonists and Antagonists
The pyrrolidine ring is also a common feature in muscarinic receptor ligands.[10] By modifying the substituents on the pyrrolidine and pyridine rings of 4-pyrrolidin-2-ylpyridine, it is conceivable to develop selective agonists or antagonists for different muscarinic receptor subtypes, which are implicated in a range of conditions from cognitive disorders to smooth muscle dysfunction.[4]
Diagram 3: Potential Therapeutic Targets
Caption: Conceptual diagram illustrating the potential of the 4-pyrrolidin-2-ylpyridine scaffold to generate ligands for various CNS targets.
Conclusion and Future Directions
4-Pyrrolidin-2-ylpyridine is a molecule with considerable untapped potential in drug discovery. While the current lack of extensive experimental data presents a challenge, it also represents an opportunity for further research. The synthesis and thorough characterization of this compound, including the determination of its spectroscopic properties and crystal structure, are crucial next steps. Subsequent exploration of its derivatization to create libraries of analogs for screening against various CNS targets, particularly nAChRs and mAChRs, could lead to the discovery of novel and potent therapeutic agents. The insights provided in this guide, drawn from available data and the study of related compounds, offer a solid foundation for researchers to embark on the exploration of this promising chemical entity.
References
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